Butyl (methylsulfonyloxy)acetate
Description
Properties
IUPAC Name |
butyl 2-methylsulfonyloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDHXFDBMQDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
Concentrated sulfuric acid (H₂SO₄) catalyzes the reaction under reflux conditions. Azeotropic removal of water using toluene or benzene enhances equilibrium shift toward ester formation.
Representative Conditions:
Solid-Acid-Catalyzed Gas-Phase Reaction
A patent by CN1156717A describes a gas-solid phase system using Ti/Zr/Al oxide catalysts supported on molecular sieves (e.g., 3A or 4A). This method eliminates liquid acid waste and operates at 130–140°C with near-quantitative yields (98–100% for n-butyl acetate). Adapting this for (methylsulfonyloxy)acetic acid could involve:
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Mixing the acid with n-butanol and azeotropic additives (e.g., benzene).
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Vaporizing the mixture and passing it through a catalyst bed.
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Condensing and separating the product via oil-water partitioning.
Advantages:
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Sustainability: No corrosive byproducts.
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Continuous Operation: Suitable for industrial-scale production.
Flow Microreactor-Assisted Synthesis
Recent advances in flow chemistry enable efficient esterification and mesylation in tandem. A microreactor system described by C6CC04588J for tert-butyl esters could be adapted for butyl (methylsulfonyloxy)acetate.
Process Design
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Step 1: Esterification of glycolic acid with n-butanol in a microreactor using immobilized lipases or solid acids.
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Step 2: In-line mesylation with MsCl and TEA in a second reactor module.
Benefits:
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Enhanced Mixing: Reduced reaction times (minutes vs. hours).
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Scalability: Linear scale-up without reoptimization.
Comparative Analysis of Methods
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Butyl (methylsulfonyloxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of butyl acetate and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce butyl acetate, while reduction can yield butanol .
Scientific Research Applications
Butyl (methylsulfonyloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a solvent for biological samples.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which butyl (methylsulfonyloxy)acetate exerts its effects involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanol and acetic acid, which can then participate in further biochemical reactions . The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Butylcarbitol Acetate (C₁₀H₂₀O₄): A glycol ether ester with a longer ether chain, offering high boiling points and solubility in polar/nonpolar matrices .
Physicochemical Properties
*Inferred based on structural analogs.
Research Findings and Industrial Relevance
- Butyl Acetate : Dominates solvent markets due to cost-effectiveness and regulatory approval in food-contact applications .
- Sulfonyl-Containing Esters : Emerging in drug synthesis (e.g., protease inhibitors) where sulfonyl groups stabilize transition states .
- Butylcarbitol Acetate : Critical in water-based coatings for automotive industries, reducing VOC emissions .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Butyl (methylsulfonyloxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or sulfonylation reactions. For example, reacting butanol with methanesulfonyl chloride under controlled anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes maintaining temperatures between 0–5°C to minimize side reactions and using inert atmospheres (N₂/Ar) to prevent moisture interference . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV-vis spectroscopy (λ = 210–260 nm) to quantify impurities .
- Structural Confirmation : NMR spectroscopy (¹H, ¹³C, DEPT-135) to identify methylsulfonyl and acetate moieties. For example, the methylsulfonyl group shows a singlet at ~3.0 ppm (¹H) and 40–45 ppm (¹³C). IR spectroscopy confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonate (S=O stretches at ~1350–1150 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during transfers to prevent splashes .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit vapor exposure .
- Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or moisture traces. Systematic Design of Experiments (DoE) can isolate critical variables. For example, varying solvent (THF vs. dichloromethane) and base (pyridine vs. NaHCO₃) while monitoring yield via GC-MS. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps, such as sulfonate group activation .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF). For hydrolysis studies, transition-state modeling identifies energy barriers for ester cleavage .
Q. What strategies mitigate interference from byproducts during spectroscopic analysis of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate byproducts.
- NMR Solvent Selection : Deuterated DMSO-d₆ resolves overlapping peaks by enhancing solubility and reducing aggregation .
- Mass Spectrometry : High-resolution LC-TOF-MS with electrospray ionization (ESI+) distinguishes adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
